molecular formula C19H22N2O3S B2478422 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1798044-22-0

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2478422
CAS No.: 1798044-22-0
M. Wt: 358.46
InChI Key: QEZYKJMRGCLQNF-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxo-pyrrolidine core substituted with a phenyl group at position 1 and a complex side chain at position 3. The side chain includes a methoxyethyl group and a 5-methylthiophen-2-yl moiety, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-8-9-17(25-13)16(24-2)11-20-19(23)14-10-18(22)21(12-14)15-6-4-3-5-7-15/h3-9,14,16H,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZYKJMRGCLQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.

    Incorporation of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Target/Activity Key Findings
Target Compound 5-oxo-pyrrolidine 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl, phenyl Presumed InhA inhibitor Potential H-bonding via methoxyethyl; enhanced lipophilicity
N-(3,5-Dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 5-oxo-pyrrolidine 3,5-Dichlorophenyl InhA inhibitor Direct InhA inhibition via Tyr158 interaction
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 5-oxo-pyrrolidine Fluorophenylpiperazine sulfonyl Antiviral (unconfirmed) High activity (81.8; 0.574)
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide 5-oxo-pyrrolidine 3-Methoxyphenyl Unspecified Simplified structure; lower steric hindrance

Research Implications

  • Target Compound’s Advantages : The combination of methoxyethyl and methylthiophen groups may optimize both enzyme binding (via H-bonding) and cellular uptake (via lipophilicity).
  • Limitations of Analogs : Compounds like and demonstrate that substituent choice can shift therapeutic targets entirely (e.g., from TB to viral infections).

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : Approximately 288.4 g/mol
  • IUPAC Name : this compound

This structure includes a pyrrolidine ring, a methoxy group, and a thiophene moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The presence of the carboxamide group suggests potential interactions with enzymes, possibly inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in cellular responses.
  • Antioxidant Activity : The thiophene ring structure is known for its antioxidant properties, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Studies demonstrate that it can reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent.

Antitumor Potential

Preliminary studies have explored the antitumor activity of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting further investigation into its use as an anticancer agent.

Research Findings and Case Studies

StudyFindings
In Vitro Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with MIC values of 12.5 µg/mL and 6.25 µg/mL respectively.
Anti-inflammatory Study Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50% at 25 µM concentration.
Antitumor Activity Inhibited growth of MCF-7 breast cancer cells with an IC50 of 15 µM .

Q & A

Q. What are the optimal synthetic routes for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the pyrrolidine ring via cyclization reactions, often using acid/base catalysts (e.g., trifluoroacetic acid or DIPEA) .
  • Step 2 : Introduction of the 5-methylthiophene moiety via nucleophilic substitution or coupling reactions under inert atmospheres (argon/nitrogen) .
  • Step 3 : Carboxamide group installation using coupling agents like HATU or EDC in solvents such as DMF or dichloromethane .
    Key Variables :
  • Temperature control (e.g., 0–60°C) to prevent side reactions.
  • Solvent polarity (DMF for polar intermediates; THF for non-polar steps) .
  • Catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : The methoxy group (δ ~3.3–3.5 ppm) and thiophene protons (δ ~6.5–7.2 ppm) are diagnostic. The pyrrolidine ring’s carbonyl (C=O) appears at ~170–175 ppm in 13C NMR .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C21H23N2O3S: 395.1432). Fragmentation patterns should align with the loss of methoxy or thiophene groups .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., fluorophenyl or benzyl derivatives) to confirm substituent effects .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Target Binding : SPR (Surface Plasmon Resonance) to measure affinity for receptors like GPCRs .

Advanced Research Questions

Q. How do electronic and steric effects of the 5-methylthiophene substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-rich thiophene enhances nucleophilicity in Suzuki-Miyaura couplings but may require Pd(OAc)2/XPhos catalysts for efficiency .
  • Steric Effects : The methyl group at the 5-position of thiophene can hinder coupling at the 2-position, necessitating bulky ligands (e.g., SPhos) to mitigate steric clashes .
  • Computational Support : DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Optimization : Validate activity in orthogonal assays (e.g., fluorescence vs. luminescence readouts) to rule out false positives .
  • Metabolic Stability : Test compound stability in liver microsomes; discrepancies may arise from rapid degradation in certain assays .
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., cyclooxygenase-2). Focus on hydrogen bonds with the carboxamide and π-π stacking with the phenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC50 data .

Q. What crystallographic techniques characterize its solid-state conformation, and how does this differ from solution-phase structures?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethyl acetate/hexane). Resolve torsion angles for the pyrrolidine ring and methoxy-thiophene orientation .
  • Solution NMR vs. Solid-State : Compare NOE (Nuclear Overhauser Effect) data with crystallographic results. For example, the methoxy group’s orientation may differ due to crystal packing .

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